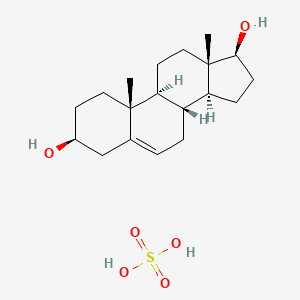

5-Androstene-3beta,17beta-diol sulfate

説明

特性

CAS番号 |

60825-60-7 |

|---|---|

分子式 |

C19H32O6S |

分子量 |

388.5 g/mol |

IUPAC名 |

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;sulfuric acid |

InChI |

InChI=1S/C19H30O2.H2O4S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;1-5(2,3)4/h3,13-17,20-21H,4-11H2,1-2H3;(H2,1,2,3,4)/t13-,14-,15-,16-,17-,18-,19-;/m0./s1 |

InChIキー |

AASRKRDICOOIBN-NKPAQCGESA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C.OS(=O)(=O)O |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C.OS(=O)(=O)O |

正規SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C.OS(=O)(=O)O |

同義語 |

5-androstene-3 beta,17 beta-diol monosulfate 5-androstene-3 beta,17 beta-diol sulfate 5-androstene-3 beta,17 beta-diol sulfate, (17alpha)-isome |

製品の起源 |

United States |

The Significance of Endogenous Steroid Sulfates in Biological Systems

Endogenous steroid sulfates are naturally occurring molecules in the body, formed when a sulfate (B86663) group is attached to a steroid. nih.gov This process, known as sulfation, is carried out by enzymes called sulfotransferases (SULTs). nih.govnih.gov Historically considered to be simply end-products of steroid metabolism destined for excretion, it is now understood that steroid sulfates play a much more dynamic and significant role in the body. wikipedia.org

The addition of a sulfate group dramatically increases the water solubility of steroids, which facilitates their transport in the bloodstream. nih.gov This creates a circulating reservoir of steroid precursors that can be converted back into their active, unsulfated forms in various tissues by an enzyme called steroid sulfatase (STS). nih.govwikipedia.org This "sulfatase pathway" allows for the local, tissue-specific production of active steroid hormones, a concept central to the intracrine regulation of hormone action. nih.gov

Beyond their role as precursors, some steroid sulfates have been shown to possess direct biological activity of their own. nih.gov They can act as neurosteroids, for example, by modulating the activity of receptors in the brain. nih.gov The balance between sulfation and desulfation is a critical regulatory mechanism in maintaining hormonal balance, and its dysregulation has been implicated in a variety of pathological conditions. nih.gov

An Overview of 5 Androstene 3beta,17beta Diol Sulfate Within the Steroidome

5-Androstene-3beta,17beta-diol sulfate (B86663), also known as androst-5-ene-3β,17β-diol 3β-sulfate, is an endogenous steroid that occupies a specific niche within the intricate network of steroid synthesis and metabolism known as the steroidome. wikipedia.org It is a sulfated derivative of 5-Androstene-3beta,17beta-diol (also called androstenediol), a metabolite of the abundant adrenal steroid dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org

The biosynthesis of 5-Androstene-3beta,17beta-diol sulfate involves the enzymatic sulfation of androstenediol (B1197431). wikipedia.org This reaction is catalyzed by steroid sulfotransferases. wikipedia.org Conversely, the sulfate group can be removed by the action of steroid sulfatase, converting it back to its unsulfated precursor, androstenediol. wikipedia.org This reversible process highlights its role as a circulating storage form that can contribute to the pool of active androgens and estrogens in peripheral tissues. nih.gov

The levels of this compound in the blood can fluctuate and are often studied in the context of various physiological and pathological conditions. For instance, its serum concentrations have been found to be significantly elevated in women with polycystic ovary syndrome (PCO) and late-onset 21-hydroxylase deficiency. nih.govnih.gov These findings suggest that the measurement of this sulfated steroid may serve as a potential biomarker for adrenal and ovarian function. nih.gov

Current Research Paradigms and Fundamental Questions

Precursor Steroids and Endogenous Origins

The biosynthesis of this compound is dependent on the availability of its precursor steroids, primarily dehydroepiandrosterone (B1670201) (DHEA), its sulfated form DHEA-S, and androstenediol. These precursors originate mainly from the adrenal glands and, to a lesser extent, the gonads. mdpi.com

Derivation from Dehydroepiandrosterone (DHEA) and Dehydroepiandrosterone Sulfate (DHEA-S)

Dehydroepiandrosterone (DHEA) and its sulfated counterpart, DHEA-S, are the most abundant steroid hormones in human circulation and serve as major precursors for the synthesis of numerous other steroids. mdpi.comoup.com DHEA is produced in the adrenal glands and can be converted to androstenediol. mdpi.com Subsequently, androstenediol can be sulfated to form this compound.

DHEA-S, the sulfated form of DHEA, is also a key player. While the direct conversion of DHEA-S to this compound is not the primary pathway, DHEA-S can be hydrolyzed back to DHEA by the enzyme steroid sulfatase (STS). oup.comresearchgate.net This DHEA can then enter the metabolic pathway leading to the formation of this compound. The interconversion between DHEA and DHEA-S is a critical regulatory step in determining the availability of precursors for further steroid synthesis. oup.comnih.gov

The adrenal glands are the primary site of DHEA and DHEA-S production. mdpi.com Their synthesis is stimulated by adrenocorticotropic hormone (ACTH). wikipedia.org

Formation from Androstenediol

5-Androstene-3beta,17beta-diol, also known as androstenediol, is a direct precursor to this compound. wikipedia.org Androstenediol itself is a metabolite of DHEA, formed through the action of 17β-hydroxysteroid dehydrogenase enzymes. wikipedia.org Approximately 5% to 7% of DHEA is converted to androstenediol in both men and women. mdpi.com

Once formed, androstenediol can undergo sulfation, a process that attaches a sulfate group to the molecule, resulting in the formation of this compound. wikipedia.org This sulfation reaction is catalyzed by specific enzymes known as steroid sulfotransferases.

Enzymatic Synthesis of this compound

The final step in the biosynthesis of this compound is the enzymatic addition of a sulfate group to androstenediol. This reaction is carried out by a family of enzymes called sulfotransferases (SULTs).

Role of Steroid Sulfotransferases (SULTs)

Steroid sulfotransferases are a group of enzymes that catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a steroid molecule. nih.govoup.com This process, known as sulfation or sulfoconjugation, generally increases the water solubility of the steroid, facilitating its transport in the bloodstream and its eventual excretion. youtube.com

Several SULT enzymes have been identified in humans, with varying substrate specificities and tissue distributions. nih.gov The sulfation of androstenediol to form this compound is primarily carried out by members of the SULT2 family.

Specificity of SULT2A1 and SULT2B1 Isoforms

The SULT2 family of enzymes includes two main isoforms involved in steroid sulfation: SULT2A1 and SULT2B1. frontiersin.org

SULT2A1 , also known as DHEA sulfotransferase, is highly expressed in the adrenal glands and the liver. nih.govnih.gov It exhibits broad substrate specificity, with a high affinity for DHEA. frontiersin.org While DHEA is its primary substrate, SULT2A1 can also catalyze the sulfation of other hydroxysteroids, including androstenediol. nih.gov The high expression of SULT2A1 in the adrenal glands, the primary site of DHEA synthesis, underscores its crucial role in regulating the pool of circulating DHEA-S, which can indirectly influence the production of this compound. nih.gov

SULT2B1 exists in two isoforms, SULT2B1a and SULT2B1b, which differ in their N-terminal regions and exhibit distinct substrate preferences. frontiersin.org SULT2B1b is expressed in various tissues, including the skin, prostate, and placenta, where SULT2A1 expression is low. frontiersin.orgnih.gov While SULT2A1 has a higher affinity for DHEA, SULT2B1b plays a significant role in the sulfation of other steroids like pregnenolone (B344588) and cholesterol. frontiersin.org Research also indicates that SULT2B1 isoforms are involved in the sulfation of DHEA, suggesting a potential role in the formation of this compound in specific tissues. frontiersin.org

Table 1: Key Properties of SULT2A1 and SULT2B1 Isoforms

| Feature | SULT2A1 | SULT2B1 |

|---|---|---|

| Primary Substrate | Dehydroepiandrosterone (DHEA) frontiersin.org | Pregnenolone, Cholesterol frontiersin.org |

| Other Substrates | Androstenediol, other hydroxysteroids nih.gov | DHEA frontiersin.org |

| Primary Tissue Expression | Adrenal glands, Liver nih.govnih.gov | Skin, Prostate, Placenta frontiersin.orgnih.gov |

| Gene Name | SULT2A1 genecards.org | SULT2B1 |

Substrate Recognition and Catalytic Mechanisms

The catalytic mechanism of SULTs involves the binding of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), and the steroid substrate to the enzyme's active site. nih.gov The enzyme then facilitates the transfer of the sulfuryl group (-SO3) from PAPS to the hydroxyl group of the steroid. nih.gov

The specificity of SULT isoforms for different steroid substrates is determined by the unique amino acid composition and structure of their active sites. For SULT2A1, the active site is well-suited to bind DHEA, facilitating its efficient sulfation. nih.gov The complete kinetic mechanism of SULT2A1 has been extensively studied, revealing a complex process involving multiple enzyme forms and rate constants. nih.gov This detailed understanding of the SULT2A1 mechanism provides a paradigm for understanding the catalytic action of other SULT family members. nih.gov

While the precise catalytic mechanism for the sulfation of androstenediol by SULT2A1 and SULT2B1 has been the subject of ongoing research, the general principles of SULT catalysis apply. The enzymes recognize the specific stereochemistry of the hydroxyl groups on the androstenediol molecule, leading to the formation of this compound.

Desulfation and Catabolic Pathways of this compound

The breakdown of this compound is as crucial as its synthesis for regulating its physiological effects.

Hydrolysis by Steroid Sulfatase (STS)

The removal of the sulfate group from this compound is carried out by the enzyme steroid sulfatase (STS). wikipedia.org This hydrolysis reaction converts the sulfated, and generally less active, steroid back into its unconjugated form, 5-Androstene-3beta,17beta-diol. mdpi.comwikipedia.org This process of desulfation is a vital regulatory step in controlling the local availability of active steroids in various tissues. mdpi.com

Identification of Downstream Metabolites

Following desulfation and further metabolism, several downstream metabolites of 5-Androstene-3beta,17beta-diol have been identified.

The most immediate downstream metabolite following the action of steroid sulfatase is unconjugated 5-Androstene-3beta,17beta-diol. mdpi.comwikipedia.org This free steroid can then exert its biological effects or be further metabolized.

Further metabolism of androstenediol can lead to the formation of glucuronidated metabolites. These include androstanediol glucuronides, such as 3α-androstanediol glucuronide (3α-ADG). wikipedia.orgnih.gov Glucuronidation is a common pathway for the detoxification and excretion of steroids. nih.gov The liver is a primary site for the glucuronidation of androgens. nih.gov Studies have shown that both 3-glucuronide and 17-glucuronide isomers of androstanediol are formed, with the 17-glucuronide being a major form in serum. nih.govoup.com

Tissue-Specific Metabolic Regulation

The metabolism and regulation of this compound are highly specific to different tissues within the body. The primary sites of its synthesis are the adrenal glands and the gonads, while peripheral tissues like the skin and brain play a crucial role in its further metabolism and local action.

Adrenal Gland Production and Contribution to Circulating Levels

The adrenal glands are the principal source of circulating dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, which are the primary precursors for the synthesis of 5-Androstene-3beta,17beta-diol. nih.govsav.sk Within the zona reticularis of the adrenal cortex, DHEA is converted to 5-androstene-3β,17β-diol by the enzyme 17β-hydroxysteroid oxidoreductase. sav.sk Subsequently, the sulfation of the 3β-hydroxyl group of 5-androstene-3β,17β-diol is catalyzed by the enzyme steroid sulfotransferase SULT2A1, which is predominantly expressed in this zone of the adrenal gland. nih.gov This process results in the formation of this compound (also referred to as 5-ADIOL-S). nih.gov

The adrenal origin of this compound is highlighted by clinical studies in patients with adrenal-related disorders. For instance, women with late-onset 21-hydroxylase deficiency (LOCAH) and polycystic ovarian disease (PCO) show significantly elevated serum levels of 5-ADIOL-S, pointing to the adrenal gland's involvement in its production and its contribution to circulating pools. nih.govnih.gov DHEA and DHEA-S, which are also mainly derived from the adrenals, can act as pro-hormones for more potent steroids in peripheral tissues. nih.govnih.gov

| Population | Mean Serum Concentration (nmol/L) | Reference |

|---|---|---|

| Normal Women | 267 ± 10 | nih.gov |

| Women with Polycystic Ovarian Disease (PCO) | 516 ± 51 | nih.gov |

| Normal Men | 123 - 579 (Range) | rug.nl |

| Premenopausal Women | 21.2 - 298 (Range) | rug.nl |

| Post-menopausal Women | 6.1 - 184 (Range) | rug.nl |

Testicular Biosynthesis and Secretion

The testes are another significant site for the biosynthesis of androgens and their sulfated metabolites. Research using the microsomal fraction of boar testis has demonstrated a metabolic pathway for the formation of 5-androstene-3beta,17beta-diol from pregnenolone. nih.gov In this pathway, pregnenolone is first converted to 3beta-hydroxy-5-androsten-17-one (DHEA), which is then metabolized to 5-androstene-3beta,17beta-diol. nih.gov

Furthermore, studies on porcine Leydig cells have identified sulfated androgens as major secretory products. nih.gov The enzyme SULT2A1, which is crucial for the sulfation of hydroxysteroids like DHEA and 5-androstene-3β,17β-diol, is expressed in the porcine testis. bioscientifica.com While the testis utilizes a specific enzyme, type 3 17β-hydroxysteroid dehydrogenase (HSD17B3), for the conversion of androstenedione (B190577) to testosterone (B1683101), the presence of sulfotransferases indicates a capacity for producing sulfated steroids like this compound. nih.govbioscientifica.com

Peripheral Tissue Metabolism (e.g., Skin, Brain)

Peripheral tissues possess the enzymatic machinery to metabolize circulating steroid precursors into active hormones, a process known as intracrinology.

Skin: The skin is a key site for the metabolism of 5-androstene-3β,17β-diol. In vitro studies using human skin slices incubated with radiolabeled 5-androstene-3β,17β-diol have identified several metabolites. capes.gov.br Notably, one of the identified products was 5-androstene-3 beta, 17 beta-diol-3-sulphate, indicating that the skin can locally synthesize the sulfated compound. capes.gov.br This demonstrates that the skin not only metabolizes but also contributes to the local pool of sulfated androgens.

| Metabolite | Reference |

|---|---|

| 5-androstene-3 beta, 17 beta-diol-3-sulphate | capes.gov.br |

| Dehydroepiandrosterone | capes.gov.br |

| Testosterone | capes.gov.br |

| 5 alpha-dihydrotestosterone | capes.gov.br |

| 4-androstene-3, 17-dione | capes.gov.br |

| Androsterone | capes.gov.br |

| 7-keto-5-androstene-3beta, 17 beta-diol | capes.gov.br |

| 7 alpha-hydroxydehydroepiandrosterone sulphate | capes.gov.br |

Brain: The brain is another important target for steroid hormones, where local metabolism can significantly influence neuronal function. While direct studies on the cerebral metabolism of this compound are limited, evidence points to the brain's capacity to process related androgens. The metabolite 5α-androstane-3β,17β-diol (3β-diol), which can be formed from dihydrotestosterone (B1667394) (DHT), has been shown to have little activity at the androgen receptor but can bind to and activate estrogen receptor beta (ERβ). frontiersin.orgwikipedia.org This interaction is significant in the paraventricular nucleus of the hypothalamus, where it can regulate the stress response via the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgwikipedia.org The effects of these downstream metabolites suggest that the brain is an active site for steroid metabolism and action. frontiersin.org

Role as a Circulating Reservoir Steroid Conjugate

This compound (A5-diol-S) is an endogenous steroid that functions as a key circulating pro-hormone. It is formed through the sulfation of 5-androstene-3beta,17beta-diol (also known as androstenediol or A5-diol) by steroid sulfotransferase enzymes. wikipedia.org This biochemical modification into a sulfate conjugate serves several critical functions.

Primarily, sulfation renders the steroid water-soluble, facilitating its transport in the bloodstream. It also generally inactivates the molecule, preventing it from binding to steroid receptors. This creates a large circulating pool of an inactive precursor that can be readily converted back into its active, non-sulfated form by the enzyme steroid sulfatase, which is expressed in various tissues. wikipedia.org This mechanism allows for tissue-specific regulation of active steroid levels.

Research has identified sulfated steroids like A5-diol-S as major secretory products. For instance, studies on porcine Leydig cells found 5alpha-androstane-3beta,17beta-diol sulfate to be a significant secretory steroid present in testicular venous blood, highlighting its role as a secreted and transported molecule. nih.gov Furthermore, human studies have measured serum concentrations of A5-diol-S, confirming its presence as a circulating component in the body. nih.gov The process of sulfurylation is considered a major route for the metabolism and inactivation of 3beta-hydroxy delta 5-steroids, with the resulting sulfate conjugates being excreted or held in reserve. nih.gov

Molecular Interactions with Receptor Systems

The biological activity of this compound is contingent upon its conversion to its non-sulfated form, androstenediol (A5-diol), and its subsequent metabolites. The sulfate conjugate itself is inactive at the receptor level.

Following its desulfation, the resulting androstenediol and its primary metabolite, 5α-androstane-3β,17β-diol (3β-diol), exhibit significant estrogenic properties, primarily through their interaction with Estrogen Receptor Beta (ERβ). frontiersin.orgnih.gov Research has shown that 3β-diol, a metabolite of dihydrotestosterone (DHT), is a potent agonist for ERβ. frontiersin.orgnih.gov The effects are mediated by ERβ, which can inhibit responses to stressors. nih.govnih.gov

Androstenediol itself possesses potent estrogenic activity, with a binding affinity for ERβ that is approximately 17% of that of estradiol. wikipedia.org While this is considerably lower than the primary estrogen, androstenediol circulates at much higher concentrations, suggesting it may play a significant physiological role as an estrogen through ERβ activation. wikipedia.org Studies using breast cancer cells have demonstrated that androstenediol stimulates cell proliferation via estrogen receptors. nih.gov This activity is attributed to the steroid's ability to bind to and activate ERβ, initiating downstream signaling. nih.gov

In contrast to its activity at ERβ, the binding affinity of androstenediol (the active form of A5-diol-S) and its metabolites for the Androgen Receptor (AR) is substantially lower. frontiersin.orgnih.gov Androstenediol is considered a weak androgen. wikipedia.org Its metabolite, 3β-diol, has been shown to have very little activity at the androgen receptor and does not bind to it effectively. frontiersin.orgnih.govwikipedia.org

Comparative binding studies have established a clear preference hierarchy for various steroids at both estrogen and androgen receptors. The data underscores that while androstenediol and its metabolites are effective at the ER, their androgenic potential via the AR is minimal.

| Receptor Type | Binding Affinity Hierarchy |

|---|---|

| Estrogen Receptor (ER) | Estradiol > Estrone > Androstenediol > 3β-Diol > Testosterone > Dihydrotestosterone |

| Androgen Receptor (AR) | Dihydrotestosterone > Testosterone > 3β-Diol > Androstenediol > Estrone > Estradiol |

Endogenous Modulation of Physiological Processes

The conversion of this compound to its active forms allows it to participate in the regulation of key physiological systems.

Research has revealed a significant modulatory role for the metabolites of androstenediol in the regulation of the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govnih.gov Specifically, the ERβ agonist 5α-androstane-3β,17β-diol (3β-diol) has been shown to inhibit HPA axis reactivity. frontiersin.orgnih.gov

In research models, treatment with 3β-diol was effective in reducing stress-induced secretion of corticosterone (B1669441) and adrenocorticotropic hormone (ACTH). nih.govnih.gov This inhibitory effect on the HPA axis is mediated through ERβ, as the effects can be blocked by an estrogen receptor antagonist but not by an androgen receptor antagonist. frontiersin.orgnih.gov The mechanism involves the regulation of neuropeptides like corticotrophin-releasing hormone (CRH) and vasopressin (AVP) within the hypothalamus. nih.govnih.gov Therefore, this compound, by serving as a precursor to 3β-diol, is implicated as a modulator of the stress response.

The activation of ERβ by androstenediol metabolites triggers specific intracellular signaling pathways that can influence cellular behavior. One of the most notable pathways involves the regulation of E-cadherin expression. nih.gov

Studies in prostate cancer cell lines have shown that 3β-diol, acting through ERβ, potently induces the expression of E-cadherin mRNA. nih.govunimi.it E-cadherin is a crucial cell adhesion molecule, and its upregulation is known to inhibit cell migration and metastasis. nih.gov This suggests that the conversion of circulating A5-diol-S to active 3β-diol in tissues like the prostate can initiate a signaling cascade (ERβ activation → increased E-cadherin expression) that may play a protective role against cancer cell invasion. nih.gov Furthermore, research suggests that the binding of 3β-diol to ERβ can activate the promoters of genes for CRH and AVP, indicating a direct influence on gene regulation through pathways that may differ from those used by estradiol. nih.govnih.gov

Associations within Neurosteroid Research

While direct research on this compound as a neurosteroid is multifaceted, its unconjugated form, 5-Androstene-3beta,17beta-diol (androstenediol), and its metabolites have been subjects of neuroscientific investigation. Neurosteroids are steroids synthesized de novo in the brain or adrenal glands that can modulate neuronal activity.

A related compound, the 17α-epimer known as 5-androstene-3β,17α-diol, has been shown in studies on malignant glioma cells to induce endoplasmic reticulum (ER) stress and autophagy. nih.gov This process was mediated through the PERK/eIF2α signaling pathway. nih.gov Although a different isomer, this research highlights the potential for androstene diols to exert significant cellular effects within the central nervous system.

Furthermore, the metabolites of androstenediol, such as 3β-androstanediol, have demonstrated neuroactive properties. 3β-Androstanediol is known to be an agonist of the estrogen receptor beta (ERβ), and through this interaction, it can influence processes such as anxiety, cognition, and stress responses. wikipedia.org Given that this compound can be converted back to its active, unconjugated form, it serves as a potential reservoir for these neuroactive steroids.

Precursor Function in Endogenous Steroidogenesis

This compound is an endogenous steroid that plays a significant role as an intermediate in the complex cascade of steroid biosynthesis. wikipedia.orgwikipedia.org It is recognized as a sulfated derivative of androstenediol, a direct metabolite of dehydroepiandrosterone (DHEA), which is the most abundant steroid produced by the human adrenal cortex. wikipedia.org

Research has identified 5-alpha-androstane-3-beta,17-beta-diol sulfate as a major secretory product of porcine Leydig cells, indicating its active production and role within testicular steroidogenesis. nih.gov

Conversion to Bioactive Unconjugated Steroids

A crucial aspect of the biological function of this compound is its ability to be converted back into its biologically active, unconjugated form, 5-Androstene-3beta,17beta-diol. wikipedia.org This desulfation is catalyzed by the enzyme steroid sulfatase. wikipedia.org

Once in its unconjugated form, 5-Androstene-3beta,17beta-diol can serve as a substrate for various enzymes to produce more potent androgens. Research has demonstrated the conversion of 5-androstene-3 beta, 17 beta-diol into testosterone and 5-alpha-dihydrotestosterone in androgen-sensitive tissues such as the prostate and skin. nih.gov This conversion pathway underscores the importance of 5-Androstene-3beta,17beta-diol and its sulfated conjugate as precursors in the local production of powerful androgens.

Advanced Analytical Methodologies for 5 Androstene 3beta,17beta Diol Sulfate Quantification in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of steroid analysis, enabling the separation of the target analyte from a complex mixture of structurally similar compounds before detection. The choice of chromatographic technique is dictated by the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroid sulfates. Given the high polarity of the sulfate (B86663) moiety, reversed-phase (RP) HPLC is the most common approach. However, the inherent polarity of sulfated steroids can lead to poor retention on standard C18 columns. mdpi.com To overcome this, modifications to the mobile phase are often necessary. One effective strategy involves the addition of salts, such as ammonium (B1175870) sulfate, to the aqueous component of the mobile phase. nih.gov This creates an apparent ion-pairing mechanism, increasing the retention of the steroid sulfate on octadecyl silica (B1680970) packings without significantly affecting the retention of unconjugated steroids. nih.gov The retention time can be modulated by adjusting the salt concentration in the mobile phase. nih.gov

Alternative stationary phases have also been explored to improve separation. Pentafluorophenyl (PFP) columns, for instance, offer different selectivity compared to traditional C18 columns and can be advantageous for separating polar compounds like steroid sulfates. mdpi.com The separation is highly dependent on the pH and buffer capacity of the mobile phase, requiring careful method development. mdpi.com

Table 1: Examples of HPLC Methodologies for Sulfated Steroid Analysis

| Technique | Stationary Phase | Mobile Phase Modifier | Principle of Separation | Reference |

| RP-HPLC | Octadecyl silica (C18) | Ammonium Sulfate | Ion-pairing | nih.gov |

| HPLC | Pentafluorophenyl (PFP) | Acetate (B1210297) Buffer | Alternative selectivity for polar analytes | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has historically been a gold standard for steroid profiling due to its high separation efficiency. fu-berlin.de However, the direct analysis of steroid sulfates like 5-Androstene-3beta,17beta-diol sulfate is not feasible due to their low volatility and thermal instability. nih.govnih.gov Therefore, a multi-step sample preparation is mandatory, which typically involves:

Deconjugation: The sulfate group must first be cleaved, a process usually achieved through acid solvolysis or enzymatic hydrolysis. nih.govrug.nl

Derivatization: The resulting free hydroxyl groups of the steroid are then chemically modified to increase their volatility and thermal stability. nih.govnih.gov A common procedure is a two-step derivatization that first creates methoxime derivatives of any keto groups, followed by silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.gov Alternatively, acylation using reagents like heptafluorobutyric anhydride (B1165640) can be employed to create fluorinated derivatives. rug.nl

While essential for discovery and untargeted steroidomics, the necessity of these extensive sample preparation steps makes GC-MS analysis of steroid sulfates complex and laborious compared to liquid chromatography-based methods. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. fu-berlin.denih.gov This technique is increasingly favored for steroid analysis and is exceptionally well-suited for quantifying sulfated steroids directly from biological extracts without the need for deconjugation. fu-berlin.de

The enhanced separation power of UHPLC is crucial for resolving isomeric steroids, which is a common challenge in steroid profiling. unito.it For example, UHPLC-MS/MS methods have been successfully developed to separate dihydrotestosterone (B1667394) sulfate from its isomer, epiandrosterone (B191177) sulfate, which circulates at much higher concentrations. unito.it The speed of UHPLC makes it highly suitable for high-throughput analysis of large sample cohorts in clinical research. nih.gov

Supercritical Fluid Chromatography (SFC) is an orthogonal separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov SFC combines some of the advantages of both gas and liquid chromatography, offering low viscosity and high solute diffusivity, which can translate into faster, more efficient separations than HPLC. researchgate.net

SFC has shown significant potential in steroid analysis, particularly for separating challenging isomeric and chiral compounds. nih.gov It is capable of analyzing intact steroid sulfates and can offer unique selectivity that complements both RP-LC and GC. nih.govdiva-portal.org Recent studies have demonstrated the development of SFC coupled to tandem mass spectrometry (SFC-MS/MS) for the rapid identification and quantification of intact steroid sulfates in human plasma. diva-portal.org This positions SFC as a powerful and "green" analytical alternative, as it reduces the consumption of organic solvents compared to HPLC. fu-berlin.de

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is the preferred detection method for steroid analysis due to its unparalleled sensitivity and specificity. nih.gov It allows for the unambiguous identification and precise quantification of analytes, even at the very low concentrations typical for neurosteroids in biological fluids. nih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is currently considered the reference method for the targeted quantification of steroids, including this compound. unipi.it This powerful hybrid technique leverages the separation capabilities of LC (or UHPLC) and the high selectivity and sensitivity of triple quadrupole mass spectrometry. lcms.cz

The process generally involves:

Sample Preparation: This step is crucial to remove interfering substances from the matrix (e.g., plasma, serum, tissue). Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govlcms.cz

Ionization: The separated analytes eluting from the LC column are ionized, typically using electrospray ionization (ESI). Sulfated steroids ionize efficiently in negative ESI mode ([M-H]⁻). diva-portal.orgnih.gov

Tandem Mass Spectrometry (MS/MS): The analysis is most often performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the specific precursor ion (the molecular ion of the target analyte). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to detect a specific fragment ion. This precursor-to-fragment transition is highly specific to the analyte, minimizing background noise and enhancing sensitivity. lcms.cz The use of stable isotope-labeled internal standards is essential for accurate and precise quantification, correcting for matrix effects and variations in extraction recovery. nih.gov

Numerous validated LC-MS/MS methods have been published for the quantification of androstenediol (B1197431) and its sulfated and unconjugated forms in various biological matrices, demonstrating the robustness and reliability of this approach. nih.govcapes.gov.brplos.org

Table 2: Research Findings on LC-MS/MS Quantification of Androstenediol and Related Sulfated Steroids

| Analyte(s) | Matrix | Sample Preparation | LC System | Column | Mass Spectrometry | Reference |

| Androstenediol (Δ5-diol) | Human Serum | Liquid-liquid extraction | LC-MS/MS | - | MRM for transition m/z 501.3→255.4 | plos.org |

| Androstenediol 3-sulfate (Adiol-3S), DHEA-S | Human Serum | Protein precipitation, SPE | LC-ESI-ion trap-MS | - | - | capes.gov.br |

| DHEA, E2, T, and their sulfates | Mouse Tissues | Homogenization in acetonitrile (B52724), hexane (B92381) extraction, enzymatic hydrolysis for sulfates | HPLC-MS/MS | Ascentis Express RP-Amide | MRM | nih.gov |

| DHEA-S, Androstenedione (B190577), Testosterone (B1683101) | Serum | SPE (Oasis PRiME HLB) | UHPLC (ACQUITY I-Class) | ACQUITY UPLC HSS T3 | MRM (Xevo TQD) | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of sulfated steroids like this compound, although it requires specific sample preparation steps due to the non-volatile nature of the sulfate conjugate. The inherent challenge with sulfated steroids is their thermal instability and low volatility, which necessitates a hydrolysis step to cleave the sulfate group, followed by derivatization of the resulting free steroid.

The typical workflow for GC-MS analysis of this compound involves an initial enzymatic or acidic hydrolysis. Enzymatic hydrolysis, often employing arylsulfatase from Helix pomatia, is generally preferred as it is milder and less likely to cause degradation of the steroid backbone compared to harsh acid hydrolysis. Following the cleavage of the sulfate moiety to yield 5-Androstene-3beta,17beta-diol, the hydroxyl groups are derivatized to enhance volatility and improve chromatographic behavior. A common derivatization strategy is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers.

Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra are characterized by specific fragmentation patterns that are highly reproducible and serve as a molecular fingerprint for identification. For the TMS-ether derivative of 5-Androstene-3beta,17beta-diol, characteristic fragment ions would be monitored for both qualitative identification and quantitative analysis.

Quantitative analysis is often performed in selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by focusing the mass spectrometer on specific m/z values characteristic of the target analyte. This approach allows for the detection of low concentrations of the steroid in complex biological matrices. The precision and accuracy of the method are further improved by the use of an appropriate internal standard, such as a deuterated analog of the steroid, which is added at the beginning of the sample preparation process to account for analyte loss during extraction, hydrolysis, and derivatization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the analysis of this compound, offering significant advantages in terms of specificity and sensitivity over conventional mass spectrometry. Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap and time-of-flight (TOF) systems, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification.

When coupled with liquid chromatography (LC), a technique well-suited for the direct analysis of polar and non-volatile compounds, HRMS enables the detection of intact this compound without the need for the hydrolysis and derivatization steps required for GC-MS. This direct analysis minimizes sample handling and reduces the potential for analytical artifacts. Electrospray ionization (ESI) is the most common ionization technique used in this context, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ of the sulfated steroid.

The high resolving power of HRMS is particularly beneficial in complex biological matrices, where it can distinguish the target analyte from isobaric interferences—compounds that have the same nominal mass but different elemental compositions. This enhanced selectivity reduces background noise and improves the signal-to-noise ratio, leading to lower limits of detection. Furthermore, the full-scan acquisition mode of HRMS instruments allows for retrospective data analysis, where the acquired data can be interrogated for the presence of other compounds of interest without the need for re-analysis of the sample.

In research settings, LC-HRMS is increasingly applied for both targeted and untargeted metabolomics studies to profile steroid sulfates. For this compound, the accurate mass measurement of its precursor ion provides unambiguous identification, while the area of the chromatographic peak is used for precise quantification, often with the aid of a stable isotope-labeled internal standard.

Collision-Induced Dissociation (CID) Analysis

Collision-Induced Dissociation (CID), also known as tandem mass spectrometry (MS/MS), is a critical technique for the structural elucidation and confident identification of this compound. In a tandem mass spectrometer, ions of a specific mass-to-charge ratio (precursor ions) are selected and then subjected to collisions with an inert gas, such as argon or nitrogen. This collision process imparts energy to the precursor ions, causing them to fragment into smaller product ions. The resulting fragmentation pattern, or product ion spectrum, is characteristic of the precursor ion's structure and provides a higher level of analytical specificity.

For the analysis of intact this compound, which is typically ionized to the [M-H]⁻ precursor ion in negative mode ESI, CID analysis reveals a highly characteristic fragmentation pattern. A dominant fragmentation pathway for steroid sulfates is the cleavage of the sulfate group, which can occur in two main ways. One common fragmentation is the loss of SO₃, resulting in a product ion at m/z corresponding to the deprotonated free steroid, [M-H-SO₃]⁻. Another characteristic fragmentation is the generation of a product ion corresponding to the bisulfate anion, HSO₄⁻, at m/z 97.

The specific transitions from the precursor ion to these product ions are often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on triple quadrupole mass spectrometers. These targeted techniques offer exceptional sensitivity and selectivity for quantification, as they filter out most of the chemical noise from the matrix. By monitoring a specific precursor-to-product ion transition, a very low background signal is achieved, enabling the detection of trace levels of this compound in biological samples.

The detailed fragmentation data obtained from CID analysis not only confirms the identity of the analyte but can also be used to differentiate between isomeric steroid sulfates, which may have the same precursor ion mass but produce different product ion spectra due to the different positions of the sulfate group or stereochemical differences in the steroid core.

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical prerequisite for the reliable quantification of this compound, particularly from complex biological matrices such as plasma, serum, urine, and tissue. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a level suitable for instrumental analysis, and convert it into a form that is compatible with the chosen analytical technique.

For methods involving liquid chromatography-mass spectrometry (LC-MS), which can analyze the intact sulfate conjugate, sample preparation often begins with a protein precipitation step, typically using a cold organic solvent like acetonitrile or methanol. This is a simple and effective way to remove the bulk of proteins from plasma or serum samples. Following protein precipitation, a more selective extraction technique is usually employed to further purify the analyte. Solid-phase extraction (SPE) is a widely used method, with various sorbents available to retain and elute different classes of compounds. For steroid sulfates, mixed-mode anion exchange cartridges are particularly effective, as they can retain the negatively charged sulfate group while allowing neutral and cationic interferents to be washed away.

Alternatively, liquid-liquid extraction (LLE) can be used, although it is often more labor-intensive. In LLE, the choice of organic solvent is crucial for efficient extraction of the polar sulfated steroid from the aqueous biological matrix. Solvents such as ethyl acetate or diethyl ether are commonly used, often in combination with salting-out agents to improve extraction efficiency.

When Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical platform, the sample preparation is more extensive. As mentioned previously, a hydrolysis step is necessary to cleave the sulfate group. This is followed by extraction of the resulting free steroid, typically using LLE. The extracted steroid must then be derivatized to increase its volatility and thermal stability for GC analysis. The most common derivatization method is silylation, which converts the hydroxyl groups into trimethylsilyl (TMS) ethers. This not only improves the chromatographic properties of the analyte but also can direct the fragmentation in the mass spectrometer to produce characteristic ions that are useful for identification and quantification.

The following table summarizes common sample preparation and derivatization strategies:

| Analytical Technique | Sample Preparation Steps | Derivatization |

| LC-MS | Protein Precipitation (e.g., with acetonitrile) followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Not required for the analysis of the intact sulfate. |

| GC-MS | Enzymatic or Acidic Hydrolysis to cleave the sulfate group, followed by LLE of the free steroid. | Required. Typically silylation to form TMS-ethers (e.g., using MSTFA). |

Application of Stable Isotope Labeled Standards in Quantitative and Metabolic Flux Studies

The use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving high accuracy and precision in the quantitative analysis of this compound by mass spectrometry. A SIL internal standard is a version of the analyte in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The SIL standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.

In a typical quantitative workflow, a known amount of the SIL standard is added to the sample at the very beginning of the sample preparation process. Because the SIL standard has the same physicochemical properties as the endogenous analyte, it behaves identically during all subsequent steps, including extraction, purification, and, if applicable, hydrolysis and derivatization. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the SIL standard.

During mass spectrometric analysis, the instrument measures the signal intensity of both the native analyte and the co-eluting SIL standard. The concentration of the native analyte in the sample is then determined by calculating the ratio of the signal intensity of the native analyte to that of the SIL standard and comparing this ratio to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the SIL standard. This isotope dilution mass spectrometry (IDMS) approach effectively corrects for variations in sample recovery and for matrix effects, which are sources of signal suppression or enhancement in the ion source.

Beyond quantitative analysis, SIL standards are invaluable in metabolic flux studies. In such studies, a stable isotope-labeled precursor is administered to a biological system (e.g., cell culture or a whole organism), and the rate of its conversion into downstream metabolites, such as this compound, is monitored over time. By tracking the incorporation of the isotopic label into the metabolite pool, researchers can elucidate metabolic pathways and quantify the rates of steroid synthesis and transformation. This provides a dynamic view of steroid metabolism that is not attainable with simple concentration measurements alone.

The following table provides examples of stable isotope-labeled standards used in the analysis of androstenediol sulfate:

| Stable Isotope Labeled Standard | Application |

| [²H₅]-5-Androstene-3beta,17beta-diol sulfate | Internal standard for quantitative analysis of this compound by IDMS. |

| [¹³C₃]-5-Androstene-3beta,17beta-diol sulfate | Another option for an internal standard in quantitative studies, offering a different mass shift. |

| [²H₇]-Dehydroepiandrosterone (DHEA) | A labeled precursor used in metabolic flux studies to track the biosynthesis of 5-Androstene-3beta,17beta-diol and its subsequent sulfation. |

Regulatory Mechanisms of 5 Androstene 3beta,17beta Diol Sulfate Homeostasis

Enzymatic Regulation of Synthesis and Hydrolysis

The balance between the synthesis and hydrolysis of 5-androstene-3beta,17beta-diol sulfate (B86663) is primarily governed by the activities of two key enzymes: sulfotransferase 2A1 (SULT2A1) and steroid sulfatase (STS).

Synthesis: The sulfation of the parent steroid, 5-androstene-3beta,17beta-diol, to form its sulfated conjugate is catalyzed by sulfotransferase 2A1 (SULT2A1) . This enzyme is highly expressed in the adrenal glands and the liver, where it facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid molecule. SULT2A1 is a member of the cytosolic sulfotransferase family and plays a crucial role in the biotransformation of numerous steroids and xenobiotics, converting them into more water-soluble forms for transport and excretion.

Hydrolysis: The reverse reaction, the hydrolysis of 5-androstene-3beta,17beta-diol sulfate back to its unconjugated, biologically active form, is catalyzed by steroid sulfatase (STS) . This enzyme is widely distributed throughout the body, with significant activity in tissues such as the placenta, breast, and skin. By cleaving the sulfate group, STS plays a pivotal role in regulating the local availability of active steroid hormones.

The interplay between SULT2A1 and STS activities is a critical determinant of the circulating and tissue-specific concentrations of this compound, thereby controlling its availability as a precursor for the synthesis of more potent androgens and estrogens.

Transcriptional and Post-Transcriptional Control of Enzymes

The expression and activity of SULT2A1 and STS are tightly regulated at both the transcriptional and post-transcriptional levels, ensuring precise control over this compound homeostasis.

Transcriptional Regulation of SULT2A1: The transcription of the SULT2A1 gene is under the control of several nuclear receptors and transcription factors, leading to tissue-specific and hormonally regulated expression.

Steroidogenic Factor 1 (SF1) and GATA-6: In the adrenal glands, the expression of SULT2A1 is positively regulated by the synergistic action of steroidogenic factor 1 (SF1) and GATA-6. These transcription factors bind to specific regulatory elements in the SULT2A1 promoter, driving its expression and thus promoting the sulfation of adrenal androgens. oup.com

Liver X Receptor α (LXRα): In the liver, SULT2A1 is a target gene of the liver X receptor α (LXRα). nih.gov Activation of LXRα induces the expression of SULT2A1, suggesting a role for this pathway in bile acid and steroid detoxification. nih.gov

Retinoid-related Orphan Receptors (RORα and RORγ): The nuclear receptors RORα and RORγ have also been shown to positively regulate the expression of the human SULT2A1 gene. oup.com This regulation is supported by a positive correlation between the expression of SULT2A1 and these receptors in human liver samples. oup.com

Transcriptional Regulation of STS: The regulation of the STS gene is complex and involves multiple promoters and tissue-specific elements.

Nuclear Factor-κB (NF-κB): In the context of inflammation, the transcription of the STS gene can be induced by the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Inflammatory mediators can thus upregulate STS expression, potentially leading to increased local production of active steroids. nih.gov

Post-Transcriptional and Post-Translational Regulation:

MicroRNAs (miRNAs): Both SULT2A1 and STS expression are subject to post-transcriptional regulation by microRNAs. For instance, miR-495-3p and miR-486-5p have been shown to suppress the expression of SULT2A1 by binding to its 3'-untranslated region (3'-UTR) and promoting mRNA degradation. nih.govnih.gov Similarly, miR-142-3p can reduce STS mRNA levels. frontiersin.org

Post-Translational Modifications: The activity of both enzymes can also be modulated by post-translational modifications. SULT2A1 activity can be reversibly regulated by the formation of disulfide bonds. nih.gov STS undergoes essential post-translational modification where a cysteine residue in the active site is converted to Cα-formylglycine, a modification crucial for its catalytic activity. bioscientifica.comnih.gov Glycosylation at specific sites is also important for STS function. bioscientifica.comnih.govoup.com

Influence of Age and Other Endogenous Factors on Circulating Levels

The circulating concentrations of this compound are significantly influenced by age and other endogenous factors, reflecting changes in the regulatory mechanisms described above.

Influence of Age: A consistent and marked decline in the serum levels of this compound is observed with advancing age in both men and women. nih.govresearchgate.netresearchgate.net

Adrenarche and Adrenopause: The levels of this compound, along with other adrenal androgens like DHEA-S, show a characteristic age-related pattern. Levels are low in early childhood, rise during adrenarche (an event preceding puberty), peak in young adulthood, and then progressively decline with age in a process often referred to as "adrenopause". oup.com Studies have shown that serum concentrations of this compound can decrease by approximately 60% between the ages of 40 and 80 years. nih.govresearchgate.net This decline is thought to be primarily due to a reduction in the activity of the adrenal 17,20-lyase enzyme, which is involved in the synthesis of the precursor DHEA. nih.govresearchgate.net

Influence of Sex:

Sex-Specific Differences: While both sexes experience an age-related decline, there are notable differences in the circulating levels of this compound between men and women. In adulthood, men tend to have significantly higher levels of DHEA-S and this compound compared to women. oup.com

Hormonal Influence:

Adrenocorticotropic Hormone (ACTH): The secretion of adrenal androgens, the precursors for 5-androstene-3beta,17beta-diol, is stimulated by adrenocorticotropic hormone (ACTH). Studies have shown that the response of androstenediol (B1197431) to ACTH stimulation can be greater in obese individuals, suggesting a potential influence of metabolic status on the adrenal production of this steroid. nih.gov

Metabolic Factors:

Obesity: As mentioned, obesity may influence the adrenal response to ACTH, potentially leading to altered production of 5-androstene-3beta,17beta-diol and its sulfated form. nih.gov

Data on Age-Related Decline of this compound and Related Steroids in Men

| Age Group (years) | DHEA (ng/mL) | DHEA-S (ng/mL) | 5-Androstene-3β,17β-diol (ng/mL) | 5-Androstene-3β,17β-diol sulfate (ng/mL) |

| 40-49 | 4.5 ± 0.2 | 2100 ± 90 | 1.2 ± 0.1 | 150 ± 10 |

| 50-59 | 3.5 ± 0.2 | 1600 ± 80 | 0.9 ± 0.1 | 110 ± 8 |

| 60-69 | 2.5 ± 0.1 | 1100 ± 60 | 0.7 ± 0.05 | 80 ± 6 |

| 70-80 | 1.8 ± 0.1 | 800 ± 50 | 0.5 ± 0.04 | 60 ± 5 |

Note: Data are presented as mean ± SEM and are illustrative of the general trend of age-related decline. Actual values may vary between studies.

Comparative Biochemical Studies and Species Specific Metabolism

Presence and Metabolic Characteristics in Various Animal Models (e.g., Porcine, Rodent)

The presence and metabolism of androstenediol (B1197431) sulfates have been investigated in several animal models, with notable findings in porcine species.

Porcine Models:

Research has identified a closely related compound, 5-alpha-androstane-3-beta,17-beta-diol sulfate (B86663), as a significant secretory product of the mature boar testes. nih.gov In studies using porcine Leydig cells, this sulfated steroid was identified in the culture media following incubation with androstenedione (B190577). nih.gov This indicates that in pigs, the metabolic pathway includes the reduction of androstenedione and subsequent sulfation to form androstenediol sulfate. The conversion to the 5-alpha-reduced form suggests active 5-alpha-reductase in porcine testes. nih.gov While this points to a robust pathway for the production of saturated androstane (B1237026) diol sulfates, the direct metabolism of 5-Androstene-3beta,17beta-diol sulfate itself within porcine models is an area requiring more specific investigation.

Rodent Models:

In contrast to porcine models, specific data on the metabolism of this compound in rodents is less defined in the available literature. Studies in rats have extensively documented the metabolism of the non-sulfated form, 5-Androstene-3beta,17beta-diol, and its conversion to testosterone (B1683101) and 5-alpha-dihydrotestosterone in androgen-sensitive tissues. nih.gov Furthermore, rat testes homogenates have been shown to metabolize 5-alpha-androstane-3-beta,17-beta-diol into other androgenic steroids. nih.gov The general understanding of steroid metabolism suggests that rodents possess steroid sulfatase and sulfotransferase enzymes, which would be capable of acting on this compound. oup.com However, detailed studies quantifying the metabolic fate of exogenously administered or endogenously produced this compound in rats are not extensively covered in the provided research. The metabolism of related compounds in rat Sertoli cells has been observed, where (3H) 5 alpha-androstane-3 alpha, 17 beta-diol was metabolized to other hydroxylated forms. nih.gov

| Animal Model | Key Findings | Metabolites Identified | Primary Metabolic Tissues/Cells | Relevant Enzymes |

|---|---|---|---|---|

| Porcine (Boar) | 5-alpha-androstane-3-beta,17-beta-diol sulfate is a major secretory steroid. nih.gov | 5-alpha-androstane-3-beta,17-beta-diol sulfate, Epiandrosterone (B191177) sulfate. nih.gov | Testes (Leydig Cells). nih.gov | 5-alpha-reductase, Sulfotransferases. nih.gov |

| Rodent (Rat) | Metabolism of the non-sulfated form is well-documented; specific data on the sulfated form is limited. nih.gov | Testosterone, 5-alpha-dihydrotestosterone (from non-sulfated precursor). nih.gov | Androgen-sensitive organs (Prostate, Penis, Sebaceous Glands), Testis, Sertoli Cells. nih.govnih.gov | Steroid Sulfatase (presumed), 17-beta-hydroxysteroid dehydrogenase. oup.comnih.gov |

In Vitro Metabolism in Different Cell Lines and Tissue Cultures

In vitro systems, including various cell lines and tissue cultures, provide a controlled environment to study the specific metabolic pathways of this compound.

The primary metabolic transformation of this compound at the cellular level is its hydrolysis by steroid sulfatase (STS) into the biologically active, non-sulfated 5-Androstene-3beta,17beta-diol. oup.comnih.gov STS is a widely distributed enzyme found in the endoplasmic reticulum of numerous cell types, and its activity is crucial for regulating the local availability of active steroids. oup.combioscientifica.comwikipedia.org Therefore, any cell line or tissue culture expressing STS can be expected to metabolize this compound.

Studies have demonstrated STS activity in various human tissues and cell lines, implying that these would be capable of hydrolyzing this compound. For instance, STS expression and activity have been well-characterized in hormone-dependent cancer cell lines, such as breast cancer cells, where the resulting 5-Androstene-3beta,17beta-diol can contribute to estrogenic stimulation. oup.com

In porcine Leydig cell cultures, the synthesis of 5-alpha-androstane-3-beta,17-beta-diol sulfate from precursors like androstenedione has been established, highlighting the presence of active sulfotransferase enzymes in these cells. nih.gov This demonstrates the cellular capacity for both synthesis and, by extension, hydrolysis of sulfated androstenediols.

| Cell Line/Tissue Culture | Metabolic Pathway | Key Metabolite Formed | Enzyme(s) Involved | Research Focus |

|---|---|---|---|---|

| Porcine Leydig Cells | Synthesis from precursors. nih.gov | 5-alpha-androstane-3-beta,17-beta-diol sulfate. nih.gov | Sulfotransferase, 5-alpha-reductase. nih.gov | Steroidogenesis. nih.gov |

| Human Breast Cancer Cells (general) | Hydrolysis of sulfate ester. oup.com | 5-Androstene-3beta,17beta-diol. oup.com | Steroid Sulfatase (STS). oup.com | Hormone-dependent tumor growth. oup.com |

| Human Peripheral Blood Lymphocytes | Hydrolysis of steroid sulfates. oup.com | Unconjugated steroids. oup.com | Steroid Sulfatase (STS). oup.com | Diagnosis of STS deficiency. oup.com |

Future Directions and Emerging Research Avenues for 5 Androstene 3beta,17beta Diol Sulfate

Unraveling Unidentified Endogenous Biological Roles and Mechanisms

While its precursor, androstenediol (B1197431), is recognized for its estrogenic properties, particularly as an agonist for the estrogen receptor beta (ERβ), the direct biological activities of 5-Androstene-3beta,17beta-diol sulfate (B86663) remain largely uncharted. nih.govwikipedia.orgplos.org Research in MCF-7 human breast cancer cells has indicated that sulfurylation is a primary pathway for inactivating androstenediol. nih.gov Future investigations must move beyond this paradigm to explore whether 5-Androstene-3beta,17beta-diol sulfate is merely a metabolic endpoint or if it possesses unique biological roles.

Emerging research should focus on several key questions:

Receptor Interaction: Does this compound interact directly with known or novel nuclear or membrane-bound receptors? While its precursor binds to estrogen receptors, the bulky sulfate group may alter its binding affinity or confer affinity for different targets. nih.govnih.gov

Intracrine Signaling: Could this sulfated steroid act as a reservoir, locally converted back to its active, unconjugated form by steroid sulfatase, thereby modulating tissue-specific biological responses? wikipedia.org

Non-Genomic Actions: Investigation into potential rapid, non-genomic signaling pathways activated by this compound is a critical future avenue.

Pathophysiological Significance: Elevated levels of this compound have been observed in conditions like polycystic ovary syndrome (PCO), suggesting a potential role or biomarker status in endocrine disorders. nih.gov Further research is needed to understand whether these elevated levels are a cause or a consequence of the pathology and to explore their functional implications.

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of this compound into the broader context of systems biology through "omics" technologies is a promising frontier.

Metabolomics: Advanced mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS), have enabled the profiling of intact steroid sulfates in biological fluids. diva-portal.orguni-giessen.de Future research will involve applying these targeted metabolomics approaches to larger cohorts and diverse physiological and pathological states. This will help to comprehensively map the fluctuations of this compound in relation to other metabolites, providing insights into its regulatory network.

Proteomics: The effect of this compound on the proteome has not been explored. Future proteomic studies could identify proteins whose expression levels change in response to this steroid. This could reveal downstream signaling pathways and cellular processes modulated by the compound, offering clues to its function. Such studies could also identify potential binding partners or transport proteins, moving beyond its known interaction with sex hormone-binding globulin. wikipedia.org

By combining these omics datasets, researchers can build comprehensive models of the biological systems in which this compound operates, highlighting previously unknown correlations and functional pathways.

Development of Novel Analytical Tools for Research

Progress in understanding this compound is intrinsically linked to the advancement of analytical methodologies for its detection and quantification. While significant progress has been made, future developments are crucial.

Enhanced Sensitivity and Specificity: There is a continuing need to develop analytical methods with even lower limits of quantitation to accurately measure baseline levels in various biological matrices, including plasma, urine, and specific tissues. nih.gov Techniques like SFC-MS/MS offer advantages in speed and separation efficiency for steroid sulfates and represent a key area for future refinement. diva-portal.org

High-Throughput Analysis: To facilitate large-scale clinical and epidemiological studies, the development of robust, high-throughput assays is essential. This would enable the screening of thousands of samples to establish reliable reference ranges and identify correlations with disease states.

Direct Measurement Techniques: While methods for direct quantification exist, many traditional approaches, such as gas chromatography-mass spectrometry (GC-MS), require a deconjugation step (cleavage of the sulfate group) prior to analysis. mdpi.com Future innovations may focus on simplifying sample preparation or developing novel ionization techniques that enhance the signal of intact sulfated steroids, making the analysis more direct and efficient. uni-giessen.dewiley.com

Standardized Reference Materials: The availability of high-purity, isotopically labeled internal standards, such as Delta5-Androstene-3Beta,17Beta-diol-16,16,17-d3, is critical for accurate quantification. lgcstandards.com Continued synthesis and broader availability of such standards will underpin the validity of future research findings.

The following table summarizes current and emerging analytical techniques for steroid sulfate analysis:

| Analytical Technique | Abbreviation | Sample Preparation | Key Features | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Simplified; direct analysis possible | High specificity and sensitivity; suitable for profiling multiple analytes. | uni-giessen.denih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS/MS | Requires deconjugation and derivatization | An indispensable tool for untargeted analysis and steroid profiling. | mdpi.comwiley.com |

| Supercritical Fluid Chromatography-Tandem Mass Spectrometry | SFC-MS/MS | Direct analysis | Improves separation compared to other techniques; fast and sensitive. | diva-portal.org |

Exploration of its Metabolic Interplay within Complex Biological Networks

This compound does not exist in a vacuum. It is part of a complex and dynamic metabolic network involving numerous other steroid hormones. Its formation from androstenediol via sulfotransferase and its potential reversion via steroid sulfatase place it at a key regulatory node. wikipedia.org

Future research must aim to delineate this metabolic interplay with greater precision:

Mapping Conversion Pathways: Elucidating the tissue-specific expression and activity of the enzymes responsible for the synthesis and de-sulfation of this compound is fundamental. This will clarify in which tissues it might serve as a precursor pool for active steroids.

Crosstalk with other Steroids: Investigating the relationship between the levels of this compound and other key androgens and estrogens, such as Dehydroepiandrosterone (B1670201) (DHEA), Dehydroepiandrosterone sulfate (DHEA-S), and Testosterone (B1683101), is crucial. nih.govnih.gov Studies in conditions like PCO have already hinted at such connections. nih.gov

Computational Modeling: As more quantitative data becomes available through advanced analytical methods, the development of computational models of steroidogenic pathways will become increasingly valuable. These models can simulate metabolic fluxes and predict how perturbations in one part of the network, such as an increase in this compound, might affect the entire system.

By exploring these avenues, the scientific community can move towards a more complete understanding of this compound, potentially elevating its status from a mere metabolic byproduct to a molecule with distinct and important biological functions.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify 5-Androstene-3beta,17beta-diol sulfate in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its sensitivity and specificity for sulfated steroids. For example, studies have used LC-MS to measure sulfated androgen metabolites in serum, distinguishing isomers via retention times and fragmentation patterns . Enzyme-linked immunosorbent assays (ELISAs) are less common due to potential cross-reactivity with structurally similar metabolites but may be used for preliminary screening .

- Key Considerations : Validate methods using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What chemical properties of this compound influence its stability in experimental conditions?

- Methodological Answer : The compound’s sulfate ester groups are susceptible to enzymatic hydrolysis (e.g., by sulfatases) and acidic conditions. Storage at -20°C in inert buffers (pH 7.4) is recommended to prevent degradation . Avoid freeze-thaw cycles, as repeated thawing can reduce stability by 15-20% over five cycles .

Q. How do gender-specific differences impact baseline levels of this metabolite in human studies?

- Methodological Answer : Males exhibit significantly higher circulating levels of sulfated androgens like 5alpha-androstan-3beta,17beta-diol disulfate (p = 1.7 × 10⁻¹⁹³), likely due to testosterone metabolism. Studies should stratify analyses by gender and control for hormonal status (e.g., menstrual cycle phase in premenopausal females) .

Advanced Research Questions

Q. How should longitudinal studies be designed to assess the metabolite’s role in hormonal pathways under metabolic stress (e.g., energy deficit)?

- Methodological Answer : In a controlled energy deficit model, testosterone administration elevated 5alpha-androstan-3alpha,17beta-diol monosulfate levels, suggesting its role in mitigating muscle catabolism. Use crossover designs with placebo controls and frequent sampling (e.g., weekly serum assays) to capture dynamic changes .

- Data Integration : Pair metabolomics with body composition metrics (e.g., DEXA scans) to correlate metabolite levels with lean mass retention .

Q. How can researchers reconcile contradictory associations between this metabolite and disease endpoints (e.g., breast density vs. alcohol intake)?

- Methodological Answer : Context-dependent effects are common. For example:

- Inverse association with breast density (VPD) : Higher 5alpha-androstan-3alpha,17beta-diol disulfate levels correlated with reduced breast density (mean VPD: T1=9.0% vs. T3=7.5%; FDR p=0.02), possibly via anti-estrogenic pathways .

- Positive association with alcohol intake : Sulfated DHEA metabolites, including this compound, may reflect hepatic sulfotransferase activity induced by ethanol .

- Resolution : Conduct mediation analysis to distinguish direct effects from confounding factors (e.g., liver function, hormonal profiles) .

Q. What advanced statistical approaches are recommended for analyzing metabolomic data involving sulfated androgens?

- Methodological Answer :

- Mendelian Randomization (MR) : Use genetic variants (e.g., SNPs near sulfotransferase genes) as instrumental variables to infer causality. For example, MR linked 5alpha-androstan-3beta,17beta-diol monosulfate to HER2-positive breast cancer risk (Beta_X = 0.32, SE=0.08; p_X=1.2 × 10⁻⁴) .

- Multi-Omics Integration : Combine metabolomics with epigenomic data (e.g., methylation arrays) to identify regulatory loci. For instance, loci near steroid sulfatase genes showed methylation-metabolite correlations (p < 0.05 after FDR correction) .

Key Recommendations for Experimental Design

- Sample Size : Power calculations should account for gender stratification (≥500 participants for epidemiological studies) .

- Analytical Validation : Include quality controls for sulfatase activity in biobanked samples to avoid pre-analytical degradation .

- Ethical Compliance : Adhere to guidelines for handling steroid metabolites in human studies (e.g., IRB approval for hormonal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。